molecular formula C9H18ClNO2 B039541 N-Boc-N-methyl-3-chloro-1-propanamine CAS No. 114326-14-6

N-Boc-N-methyl-3-chloro-1-propanamine

Cat. No.: B039541
CAS No.: 114326-14-6
M. Wt: 207.7 g/mol
InChI Key: BVGHWHRLCIXJTJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-N-methyl-3-chloro-1-propanamine can be synthesized through a multi-step process. One common method involves the reaction of 3-chloropropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-methyl-3-chloro-1-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-3-chloro-1-propanamine involves its reactivity towards nucleophiles and acids. The chlorine atom acts as a leaving group in substitution reactions, while the Boc protecting group can be removed under acidic conditions to reveal the free amine. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-N-methyl-3-chloro-1-propanamine is unique due to the presence of both the Boc protecting group and the chlorine atom on the third carbon. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

N-Boc-N-methyl-3-chloro-1-propanamine is a synthetic organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to shield amines during synthetic processes. The presence of the chlorine atom at the 3-position of the propanamine backbone enhances its reactivity and potential for further chemical modifications. The molecular formula is C7_{7}H14_{14}ClN2_{2}O, and it is typically presented as a white crystalline solid.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, particularly focusing on its role as an intermediate in the synthesis of bioactive compounds. Here are some key areas of interest:

1. Antimicrobial Activity:

  • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The chlorine substituent may contribute to increased potency against certain bacterial strains.

2. Enzyme Inhibition:

  • Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including proteases and kinases. The presence of the Boc group may enhance selectivity and binding affinity to target enzymes.

3. Drug Development:

  • This compound serves as a versatile building block in drug discovery, particularly in synthesizing compounds with anti-inflammatory and anticancer properties. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound derivatives. Key findings include:

Modification Effect on Activity
Chlorine SubstitutionEnhances reactivity and potential antimicrobial activity
Boc Group PresenceIncreases stability and selectivity in enzyme binding
Methyl Group VariationAlters lipophilicity and cellular uptake

Studies have shown that modifications to the chlorine or methyl groups can significantly impact the biological activity of derivatives, suggesting a need for systematic exploration of these parameters in drug design.

Case Studies

Several case studies illustrate the potential applications of this compound:

Case Study 1: Synthesis of Antiviral Agents

  • Researchers synthesized a series of antiviral agents using this compound as an intermediate. The resulting compounds demonstrated significant inhibitory activity against viral replication in vitro, highlighting their potential as therapeutic agents against viral infections.

Case Study 2: Enzyme Inhibition

  • A study focused on developing enzyme inhibitors based on this compound derivatives showed promising results in inhibiting specific kinases involved in cancer progression. This work emphasizes the compound's utility in targeted cancer therapies.

Properties

IUPAC Name

tert-butyl N-(3-chloropropyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGHWHRLCIXJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557194
Record name tert-Butyl (3-chloropropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114326-14-6
Record name tert-Butyl (3-chloropropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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